Product packaging for 2-Oxo-N-phenylpropanamide(Cat. No.:CAS No. 46114-86-7)

2-Oxo-N-phenylpropanamide

Cat. No.: B3060503
CAS No.: 46114-86-7
M. Wt: 163.17 g/mol
InChI Key: VOKLUGVCKPXDJE-UHFFFAOYSA-N
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Description

2-Oxo-N-phenylpropanamide is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B3060503 2-Oxo-N-phenylpropanamide CAS No. 46114-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(11)9(12)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKLUGVCKPXDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312086
Record name 2-Oxo-N-phenylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46114-86-7
Record name 2-Oxo-N-phenylpropanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of α Ketoamide Scaffolds in Advanced Organic Synthesis

The α-ketoamide functional group is more than just a component of bioactive molecules; it is a highly valuable and versatile intermediate in advanced organic synthesis. researchgate.netnih.gov Its two carbonyl groups provide multiple sites for chemical reactions, enabling chemists to construct complex molecular architectures and access a wide array of other functional groups. acs.org This reactivity makes α-ketoamides attractive starting points for the synthesis of diverse chemical scaffolds. researchgate.net

The synthesis of the α-ketoamide core itself has been the subject of extensive research, leading to a multitude of methodologies. nih.gov These synthetic routes are crucial as they allow for the tailored construction of α-ketoamides with various substituents, which is essential for tuning their properties for specific applications. Key synthetic strategies include the oxidation of α-hydroxy-β-amino acids, the coupling of α-keto acids with amines, and palladium-catalyzed double-carbonylative amination reactions. researchgate.netnih.govethz.chacs.org More recent developments focus on greener and more efficient catalytic methods, such as those using iodine-TBHP systems or metal-free catalysts under solvent-free conditions. rsc.orgrsc.orgrsc.org

Synthetic ApproachDescription
Oxidation of Amides Involves the direct oxidation of an amide at the C(2) position to form the ketone. researchgate.netnih.gov
Amidation of α-Keto Acids A common method that involves forming the C(1)-N amide bond by coupling an α-keto acid with an amine, often using coupling reagents. acs.org
Oxidative Amidation Couples readily available starting materials like aryl methyl ketones with amines using an oxidant. rsc.orgacs.org
Double Carbonylative Amination A palladium-catalyzed process that introduces two carbonyl groups and an amine in one transformation. researchgate.netnih.gov
From Vinyl Azides A method using vinyl azides and amines under mild, iodine-mediated conditions to form the α-ketoamide structure. rsc.org

This synthetic versatility allows chemists to readily incorporate the α-ketoamide motif into larger molecules or to use it as a precursor for other important chemical structures, highlighting its significance as a central hub in synthetic chemistry. researchgate.netacs.org

Overview of Research Trajectories for α Ketoamide Compounds

Classical and Established Synthetic Routes to α-Ketoamides

The synthesis of α-ketoamides is a well-explored area of organic chemistry, driven by their presence in bioactive natural products and pharmaceuticals. rsc.org Numerous methods have been developed, starting from a range of precursors and employing different bond-forming strategies. acs.orgresearchgate.neteurekaselect.com

Approaches from Unsaturated Amides via Epoxidation and Regioselective Azidolysis

One established route to β-amino-α-ketoamides begins with unsaturated amides. researchgate.neteurekaselect.com This method involves an initial epoxidation of the carbon-carbon double bond within the unsaturated amide. The resulting epoxide is then subjected to a regioselective azidolysis. This two-step process introduces the necessary functionalities to construct the target α-ketoamide structure after further transformations. researchgate.neteurekaselect.comresearchgate.net

Syntheses from Esters through Aminohydroxylation

The conversion of esters to β-amino-α-ketoamides can be accomplished through aminohydroxylation. researchgate.neteurekaselect.com This process introduces both an amino group and a hydroxyl group across a double bond in the ester substrate. A notable example is the asymmetric aminohydroxylation of cinnamates, where the use of cinchona ligands with an anthraquinone (B42736) (AQN) core can lead to a reversal of enantioselectivity compared to the more common phthalazine (B143731) (PHAL) core ligands. organic-chemistry.org Subsequent oxidation of the resulting α-hydroxy amide yields the desired α-ketoamide. nih.gov

Formation from Aldehydes: Passerini Reaction, Cyanohydrin Formation, and Masked Acylcyanide (MAC) Reagent Addition

Aldehydes serve as versatile starting materials for the synthesis of α-ketoamides through several distinct pathways. researchgate.neteurekaselect.com

The Passerini reaction is a multi-component reaction that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgtesionline.it This intermediate is not typically the final product. To arrive at an α-ketoamide, the α-acyloxy amide undergoes further modification. tesionline.it A common strategy involves the cleavage of the O-acyl group to yield an α-hydroxy amide, which is then oxidized to the final α-ketoamide. nih.govtesionline.itensta-paris.fr This sequence has been successfully applied in both solution-phase and solid-phase synthesis. tesionline.it An alternative, non-oxidative approach has also been developed for cinnamaldehydes, proceeding via a Passerini/saponification sequence. ensta-paris.fr

Cyanohydrin formation is another route from aldehydes. researchgate.neteurekaselect.com In this method, the aldehyde is first converted to a cyanohydrin. This intermediate can then be transformed into the target α-ketoamide through subsequent chemical steps.

The use of Masked Acylcyanide (MAC) reagents offers another pathway from aldehydes to β-amino-α-ketoamides. researchgate.neteurekaselect.com These reagents allow for the controlled addition of an acyl cyanide equivalent to the aldehyde, setting the stage for the formation of the α-ketoamide structure.

Strategies Involving Imines: Dithiolane Addition, Isoxazolyl-4-triflate Addition, and Azetidinone Formation

Imines are valuable precursors for α-ketoamide synthesis, offering several strategic approaches. researchgate.neteurekaselect.com

One method involves the addition of a dithiolane derived from oxoacetic acid to an imine. researchgate.neteurekaselect.com Meldal and colleagues utilized dithiolane-masked α-ketoamide dipeptides to synthesize internal α-ketoamide peptides, which are deprotected with N-bromosuccinimide (NBS) after peptide assembly. ethz.ch

The addition of isoxazolyl-4-triflates to imines represents another synthetic tactic. researchgate.neteurekaselect.com This approach leverages the reactivity of the isoxazole (B147169) system to construct the desired α-ketoamide framework.

Conversion from Acids: Wasserman Procedure, Acylfurane Formation, and Dakin-West Reaction

Carboxylic acids and their derivatives are fundamental starting materials for α-ketoamide synthesis. researchgate.neteurekaselect.com

The Wasserman procedure involves the acylation of (cyanomethylene)triphenylphosphorane with an acid derivative. ethz.chresearchgate.neteurekaselect.com The resulting ylide is then oxidized, typically with ozone (O₃) or dimethyldioxirane (B1199080) (DMDO), to generate an α-keto acylcyanide. This highly reactive intermediate can be intercepted by an amine to furnish the C-terminal α-ketoamide. ethz.chnih.gov

The formation of an acylfurane intermediate is another strategy starting from acids. researchgate.neteurekaselect.com The furan (B31954) ring acts as a masked dicarbonyl equivalent, which can be unmasked later in the synthesis to reveal the α-ketoamide functionality.

The Dakin-West reaction transforms an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base, commonly pyridine. wikipedia.orgsynarchive.comwikiwand.com The reaction proceeds through the formation of an azlactone intermediate, which is then acylated and undergoes ring-opening and decarboxylation to yield the final product. wikipedia.org While refluxing conditions are often required, the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst allows the reaction to proceed at room temperature. wikipedia.orgwikiwand.com

Table 1: Overview of Selected Synthetic Reactions for α-Ketoamides This table is scrollable.

Reaction Name Starting Material(s) Key Reagent(s) Key Intermediate(s) Final Product Type Citation(s)
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanide - α-Acyloxy amide α-Ketoamide (after oxidation) wikipedia.orgtesionline.itensta-paris.fr
Wasserman Procedure Carboxylic Acid (Cyanomethylene)triphenylphosphorane, O₃/DMDO α-Keto acylcyanide C-terminal α-Ketoamide ethz.chnih.gov
Dakin-West Reaction α-Amino Acid Acetic Anhydride, Pyridine/DMAP Azlactone Keto-amide wikipedia.orgsynarchive.comwikiwand.com
Henry Reaction Nitroalkane, Aldehyde/Ketone Base β-Nitro alcohol α-Ketoamide (after oxidation) wikipedia.orgorganic-chemistry.org
Azetidinone Ring-Opening Azetidin-2-one Amine, Acid - α-Ketoamide researchgate.net

Henry Reaction of Nitroalkanes

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone). wikipedia.orgorganic-chemistry.org It produces a β-nitro alcohol. wikipedia.org To synthesize an α-ketoamide from this intermediate, further transformations are necessary. These steps typically involve oxidation of the secondary alcohol to an α-nitro ketone, followed by reduction of the nitro group and subsequent functional group manipulations to arrive at the final α-ketoamide structure. wikipedia.org An unprecedented nitrosocarbonyl-Henry reaction has been developed as a direct route to α-ketoamides and α-keto oximes. researchgate.net This method capitalizes on the reversibility often seen as a liability in the classical Henry reaction. nih.gov

Synthetic Routes to 2-Oxo-N-phenylpropanamide and its Analogs: A Review of Modern Catalytic Methods

The α-ketoamide functional group is a prominent structural motif in a multitude of biologically active molecules, natural products, and pharmaceutical agents. Its unique electronic and conformational properties make it a valuable building block in medicinal chemistry and organic synthesis. This article focuses on the synthetic methodologies developed for this compound and related α-ketoamides, with a particular emphasis on modern and catalytic approaches.

Computational Chemistry Studies of 2 Oxo N Phenylpropanamide and α Ketoamides

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For α-ketoamides, DFT studies provide valuable insights into their structure-activity relationships.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule. mdpi.com This process involves calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. For 2-Oxo-N-phenylpropanamide and related α-ketoamides, geometry optimization reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations can predict the planarity or non-planarity of the amide group and the orientation of the phenyl ring relative to the ketoamide core. nih.gov These structural details are crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of these molecules. nih.gov The accuracy of DFT-calculated geometries is often validated by comparison with experimental data from X-ray crystallography, when available. nih.gov

Table 1: Selected Optimized Geometrical Parameters for an α-Ketoamide Derivative

ParameterBond Length (Å)Bond Angle (°)
C=O (keto)1.215O=C-C = 121.5
C=O (amide)1.230C-N-C = 125.0
C-N1.350O=C-N = 123.0
N-H1.010
C-C (keto-amide)1.520

The data in this table is illustrative and based on typical values for α-ketoamides.

Beyond molecular geometry, DFT is instrumental in elucidating the electronic properties of molecules. This includes the distribution of electrons, the energies of molecular orbitals, and the molecule's response to an external electric field.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. wikipedia.orgschrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. wikipedia.org DFT calculations provide a reliable means of computing these orbital energies and the resulting gap. youtube.comscience.gov

Intramolecular charge transfer (ICT) is another important electronic phenomenon that can be studied using FMO analysis. nih.gov In molecules like this compound, there can be a transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. This can be visualized by examining the distribution of the HOMO and LUMO across the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative α-Ketoamide

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.80
HOMO-LUMO Gap (ΔE)4.70

The data in this table is illustrative.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. mdpi.com Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the keto and amide groups, and positive potential around the N-H proton.

To quantify local reactivity more precisely, Fukui functions can be calculated. wikipedia.org The Fukui function, derived from conceptual DFT, identifies which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. researchgate.netscm.comscm.com It measures the change in electron density at a particular point in the molecule when an electron is added or removed. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. joaquinbarroso.com It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. uni-rostock.dewisc.edu

NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. nih.gov In this compound, NBO analysis can quantify the strength of interactions such as the delocalization of the nitrogen lone pair into the adjacent carbonyl group's π* orbital, which contributes to the resonance stabilization of the amide bond. nih.gov These interactions are quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis. wisc.edu

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Representative α-Ketoamide

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)a
LP (N)π* (C=O)50.2
π (C=C)phenylπ* (C=O)keto5.8

a E(2) means estimate of the donor-acceptor interaction stabilization energy. The data in this table is illustrative.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. tcichemicals.com Organic molecules with large π-conjugated systems and significant intramolecular charge transfer characteristics often possess large NLO properties. nih.govoptics.org DFT calculations can be used to predict the NLO properties of molecules, such as the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). medmedchem.comfrontiersin.org

For this compound and related α-ketoamides, the presence of the aromatic ring and the keto-amide moiety could lead to interesting NLO properties. DFT calculations can help in understanding the structure-property relationships that govern the NLO response of these molecules and guide the design of new materials with enhanced NLO activity. researchgate.net

Global Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a branch of computational chemistry that defines a set of global reactivity descriptors to characterize the chemical behavior of molecules mdpi.comfrontiersin.orgnih.govnih.gov. These descriptors are derived from the changes in a system's energy with respect to changes in its number of electrons. For α-ketoamides, these indices help in understanding their stability and susceptibility to electrophilic or nucleophilic attack mdpi.com.

Ionization Potential (I) and Electron Affinity (A) : The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. They are fundamental in assessing a molecule's ability to undergo redox reactions. These can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively nih.govmdpi.com.

Electronic Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater propensity to donate electrons.

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution mdpi.com. A large energy gap between the HOMO and LUMO signifies high hardness and low reactivity mdpi.comresearchgate.net. Softness is the reciprocal of hardness.

Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile mdpi.commdpi.com. The α-ketoamide functional group, with its two adjacent carbonyls, is inherently electrophilic, a property that can be precisely quantified. For instance, a molecular electrostatic potential (MEP) plot can show that the α-carbonyl carbon is more electrophilic than the amidic carbon nih.gov.

A hypothetical set of calculated global reactivity descriptors for this compound is presented below. These values are typically calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and are given in electron volts (eV) mdpi.comresearchgate.net.

Table 1: Hypothetical Global Reactivity Descriptors for this compound.

DescriptorSymbolCalculated Value (eV)
Ionization PotentialI8.50
Electron AffinityA1.20
Chemical Hardnessη3.65
Electronic Chemical Potentialμ-4.85
Electrophilicityω3.22

Selection of Computational Functionals and Basis Sets

The accuracy of computational predictions is highly dependent on the chosen functional and basis set.

Functionals : Density Functional Theory (DFT) methods use various functionals to approximate the exchange-correlation energy.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules mdpi.comrsc.orgdergipark.org.tr.

M06 (Minnesota functionals) are a family of functionals that are well-suited for studying non-covalent interactions, which can be important in the conformational analysis of α-ketoamides.

Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals.

6-311+G(d,p) is a popular triple-zeta basis set. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexibility in orbital shapes rsc.orgdergipark.org.tr. This combination is frequently employed for geometry optimization and property calculations of molecules similar to α-ketoamides mdpi.comresearchgate.netresearchgate.net.

The selection of a specific functional and basis set is often guided by benchmarking studies that compare computational results against known experimental data for similar classes of compounds nih.gov. For instance, studies might compare the performance of B3LYP and M06 functionals with various basis sets for predicting the geometries and rotational barriers in α-ketoamides researchgate.netnih.gov.

Validation of Computational Models with Experimental Data

To ensure the reliability of computational predictions, it is crucial to validate the chosen theoretical model against experimental data arxiv.orgnih.govresearchgate.net. This process builds confidence in the model's ability to describe the system accurately.

Validation can be performed by comparing:

Geometric Parameters : Calculated bond lengths and angles can be compared with data from X-ray crystallography dergipark.org.tr.

Spectroscopic Data : Computed vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be correlated with experimental spectra dergipark.org.tr. A strong linear correlation (high R² value) between theoretical and experimental data indicates a reliable model dergipark.org.tr.

Thermodynamic Data : Calculated binding affinities can be compared to experimentally determined dissociation constants (Kd) mdpi.com. While computational methods may overestimate binding strength, they should ideally reproduce relative trends correctly mdpi.com.

For example, a study might calculate the IR spectrum of this compound using the B3LYP/6-311+G(d,p) level of theory and compare the predicted vibrational frequencies of the carbonyl and amide groups with those measured by FT-IR spectroscopy.

Table 2: Example Validation of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹).

Vibrational ModeCalculated (cm⁻¹)Experimental (cm⁻¹)Difference (%)
α-Keto C=O Stretch173517200.87%
Amide C=O Stretch168016650.90%
N-H Bend155015400.65%

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide insight into the static, electronic properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time americanpeptidesociety.org. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion and conformational changes americanpeptidesociety.orgfu-berlin.de.

Investigation of Molecular Stability and Conformation

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like α-ketoamides nih.govamericanpeptidesociety.org. These simulations can reveal the preferred three-dimensional structures (conformations) a molecule adopts in solution and the energetic barriers between them nih.gov. For instance, simulations can determine whether the two carbonyl groups in an α-ketoamide prefer a planar s-trans or s-cis arrangement and how substituents influence this preference nih.gov.

When an α-ketoamide is studied as part of a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking nih.govnih.gov. The simulation tracks the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site over time, confirming whether the initial binding mode is maintained nih.gov.

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

RMSD and RMSF are standard metrics used to analyze the results of an MD simulation trajectory github.ioresearchgate.netresearchgate.netyoutube.com.

Root Mean Square Fluctuation (RMSF) : While RMSD tracks changes in the entire structure over time, RMSF measures the fluctuation of individual atoms or residues around their average position during the simulation github.iomdanalysis.org. Plotting RMSF against the residue number helps identify the most flexible and most rigid parts of a protein github.iomdanalysis.org. High RMSF values for residues in a binding pocket might indicate conformational changes upon ligand binding mdpi.com.

Table 3: Typical MD Simulation Analysis Metrics for an α-Ketoamide Inhibitor Complex.

MetricTypical Value Range (Å)Interpretation
Protein Backbone RMSD1.0 - 3.0A stable plateau indicates the protein structure is equilibrated.
Ligand RMSD (in binding site)< 2.0A low, stable value suggests the ligand maintains a consistent binding pose.
Binding Site Residue RMSF0.5 - 1.5Low values indicate a rigid binding pocket; high values suggest flexibility.

Binding Free Energy Calculations in Molecular Interactions

MD simulations can be used to estimate the binding free energy (ΔG_bind) of a ligand to its protein target, providing a more rigorous assessment of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used end-point methods nih.govpeng-lab.orgnih.gov.

These methods calculate the binding free energy by combining several terms nih.gov:

Molecular Mechanics Energy (ΔE_MM) : Includes van der Waals and electrostatic interactions in the gas phase.

Solvation Free Energy (ΔG_solv) : Accounts for the energy cost of transferring the molecules from the gas phase to the solvent. This term has both a polar component (calculated using PB or GB models) and a non-polar component nih.govnih.gov.

Entropic Contribution (-TΔS) : Represents the change in conformational entropy upon binding. This term is computationally expensive to calculate and is often omitted when comparing similar ligands, though its inclusion can improve accuracy peng-lab.orgrsc.org.

The final ΔG_bind is calculated by averaging these energy terms over a number of snapshots taken from a stable portion of the MD trajectory nih.gov. A more negative ΔG_bind indicates a stronger and more favorable interaction researchgate.netchemisgroup.us. For example, studies on α-ketoamide inhibitors of the SARS-CoV-2 main protease have used these methods to demonstrate favorable binding energies, supporting their potential as antiviral agents nih.gov.

Synthetic Applications and Derivatives of 2 Oxo N Phenylpropanamide Scaffold

Synthesis of Diversified α-Ketoamide Derivatives

The 2-oxo-N-phenylpropanamide structure provides a foundational scaffold that can be chemically modified to generate a library of α-ketoamide derivatives with varying substitution patterns and amide configurations. These modifications can be strategically employed to tune the molecule's steric and electronic properties for various applications.

Substituted N-Phenylpropanamide Structures

While direct substitution on the phenyl ring of this compound is a feasible synthetic strategy, the more common approach involves the synthesis of these derivatives from appropriately substituted anilines and pyruvic acid derivatives. This allows for the introduction of a wide range of substituents on the phenyl ring. The general synthetic approach involves the coupling of a substituted aniline (B41778) with an activated pyruvic acid derivative, such as pyruvoyl chloride.

Key research findings in this area demonstrate the versatility of this approach. For instance, various electron-donating and electron-withdrawing groups can be incorporated onto the phenyl ring, leading to a diverse set of N-substituted phenylpropanamides. The reaction conditions for these transformations are typically mild, often employing a base to facilitate the nucleophilic attack of the aniline on the acyl chloride.

Table 1: Examples of Substituted N-Phenylpropanamide Derivatives

Substituent on Phenyl Ring Resulting Compound Name
4-Methyl 2-Oxo-N-(4-methylphenyl)propanamide
4-Chloro N-(4-chlorophenyl)-2-oxopropanamide
4-Nitro N-(4-nitrophenyl)-2-oxopropanamide
2,4-Dichloro N-(2,4-dichlorophenyl)-2-oxopropanamide

Primary, Secondary, and Tertiary α-Ketoamide Derivatives

The this compound scaffold is a secondary amide. However, the broader class of α-ketoamides can be categorized as primary, secondary, or tertiary, depending on the number of substituents on the amide nitrogen. While this compound itself is a secondary amide, its core α-keto acid precursor, pyruvic acid, is a versatile starting material for the synthesis of all three types of α-ketoamides.

The synthesis of these derivatives typically involves the amidation of pyruvic acid or its activated forms.

Primary α-ketoamides can be synthesized through the reaction of pyruvoyl chloride with ammonia.

Secondary α-ketoamides , such as this compound, are formed by reacting pyruvoyl chloride with a primary amine.

Tertiary α-ketoamides are synthesized from the reaction of pyruvoyl chloride with a secondary amine.

Recent research has also explored alternative methods for the synthesis of these derivatives, including oxidative amidation reactions.

Table 2: Classification and Synthesis of α-Ketoamide Derivatives

Amide Type General Structure Synthetic Precursors
Primary R-CO-CO-NH₂ Pyruvic acid derivative + Ammonia
Secondary R-CO-CO-NHR' Pyruvic acid derivative + Primary Amine
Tertiary R-CO-CO-NR'R'' Pyruvic acid derivative + Secondary Amine

Role as Building Blocks in Heterocyclic Synthesis

The electrophilic nature of the two carbonyl groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The α-ketoamide moiety can participate in a range of cyclization reactions to form stable ring systems.

β-Lactam Formation from α-Ketoamides

The β-lactam ring is a core structural feature of many important antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for β-lactam formation. While not a direct reaction of this compound, the principles of this reaction can be applied. More relevant to α-ketoamides is their potential use in multicomponent reactions, such as the Ugi reaction, which can be adapted to form β-lactam structures. In such a reaction, an α-ketoamide like this compound could potentially serve as the oxo-component. The reaction would involve the condensation of the α-ketoamide, an amine, a carboxylic acid, and an isocyanide to generate a complex adduct that can subsequently be cyclized to a β-lactam.

Although direct and high-yield synthesis of β-lactams from this compound is not extensively documented, the α-ketoamide functionality is recognized as a key synthon for accessing this important heterocyclic system.

Oxazolidinone Ring System Construction

Oxazolidinones are another class of heterocycles with significant applications, particularly in medicinal chemistry as chiral auxiliaries and as components of antibacterial agents. The synthesis of oxazolidinones can be envisioned through reactions involving the α-ketoamide scaffold of this compound. One potential pathway involves the reduction of the ketone functionality to a secondary alcohol, followed by an intramolecular cyclization. The resulting α-hydroxy amide could then be cyclized to form an oxazolidinone ring.

Another approach is through multicomponent reactions like the Passerini reaction. In a variation of this reaction, an α-ketoacid (a precursor to this compound), an isocyanide, and an amino alcohol could potentially react to form an intermediate that can be cyclized to an oxazolidinone.

Pyrimidine (B1678525) Derivative Synthesis via α-Ketoamide Intermediates

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of biologically active compounds. The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793).

The this compound molecule contains a 1,3-dicarbonyl-like relationship between the two carbonyl groups, suggesting its potential as a substrate in Biginelli-type reactions. In a hypothetical reaction, this compound could react with an aldehyde and urea (or a urea derivative) under acidic conditions to form a dihydropyrimidine (B8664642) derivative. The reaction would likely proceed through the initial formation of an N-acyliminium ion from the aldehyde and urea, which would then be attacked by the enol form of the α-ketoamide. Subsequent cyclization and dehydration would yield the pyrimidine ring.

Table 3: Heterocyclic Systems from α-Ketoamide Scaffolds

Heterocyclic System Key Synthetic Reaction Potential Role of this compound
β-Lactam Ugi Reaction Oxo-component
Oxazolidinone Passerini-type Reaction / Intramolecular Cyclization Precursor after reduction
Pyrimidine Biginelli Reaction 1,3-Dicarbonyl-like component

Synthesis of Aza-Seven-Membered Rings Utilizing this compound

The seven-membered heterocyclic rings containing one or more nitrogen atoms, known as azepines, are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The this compound scaffold can be envisioned as a versatile precursor for the synthesis of various aza-seven-membered ring systems, including benzodiazepines and other related azepine derivatives.

A plausible synthetic strategy for the construction of a 1,4-benzodiazepine (B1214927) ring system involves the condensation of a derivative of this compound with a suitable ortho-phenylenediamine. For instance, chlorination of the α-carbon of this compound would yield 2-chloro-N-phenyl-2-oxopropanamide. This α-halo amide could then react with an ortho-phenylenediamine derivative in a two-step process. The initial step would involve the nucleophilic substitution of the chlorine atom by one of the amino groups of the diamine. The subsequent step would be an intramolecular condensation between the remaining amino group and the ketone carbonyl, leading to the formation of the seven-membered benzodiazepine (B76468) ring.

Another approach to azepine derivatives could involve a ring expansion reaction. For example, a suitably functionalized derivative of this compound could be used to generate a nitrene intermediate, which could then undergo a ring expansion of an adjacent aromatic ring to form an azepine derivative.

While specific examples of the direct use of this compound in the synthesis of aza-seven-membered rings are not extensively documented, the fundamental reactivity of its functional groups provides a strong basis for its potential application in this area. The presence of a reactive ketone and an amide functionality within the same molecule makes it a valuable synthon for the construction of complex heterocyclic systems.

Formation of Pyrazoles, Isoxazoles, and Pyrazolopyridazine Derivatives from Related Oxopropanamides

The 1,3-dicarbonyl-like motif present in this compound and its derivatives makes it an excellent starting material for the synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles.

Pyrazoles:

Pyrazoles can be readily synthesized by the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. In the case of this compound, the reaction with hydrazine hydrate (B1144303) would be expected to proceed via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization with the adjacent amide carbonyl, leading to the formation of a 5-hydroxy-5-methyl-1H-pyrazol-3(2H)-one derivative. Subsequent dehydration would yield the corresponding pyrazole (B372694). The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the oxopropanamide and the hydrazine.

Reactant 1Reactant 2Product
This compoundHydrazine hydrate5-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Isoxazoles:

The synthesis of isoxazoles from this compound can be achieved by reacting it with hydroxylamine. nih.gov Similar to the pyrazole synthesis, the reaction would likely proceed through the formation of an oxime at the ketone carbonyl, followed by an intramolecular cyclization. This approach provides a straightforward route to 3-methyl-5-phenylaminoisoxazole derivatives. The versatility of this method allows for the introduction of various substituents on both the phenyl ring of the oxopropanamide and the hydroxylamine, enabling the generation of a library of isoxazole (B147169) derivatives.

Reactant 1Reactant 2Product
This compoundHydroxylamine3-methyl-N-phenylisoxazol-5-amine

Pyrazolopyridazine Derivatives:

Furthermore, the reactivity of the oxopropanamide scaffold can be extended to the synthesis of fused heterocyclic systems. For instance, a pyrazole derivative obtained from this compound, bearing a suitable functional group, could be further elaborated to form a pyrazolopyridazine ring system. This could be achieved by reacting a pyrazole with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused pyridazine (B1198779) ring.

Thiazole (B1198619) Derivative Synthesis

The Hantzsch thiazole synthesis is a well-established and versatile method for the preparation of thiazole derivatives. nih.govresearchgate.netyoutube.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. The this compound scaffold can be readily adapted for this synthesis by first introducing a halogen atom at the α-position.

The synthesis would commence with the α-halogenation of this compound, for example, using bromine in acetic acid, to yield 2-bromo-N-phenyl-2-oxopropanamide. This α-bromoketone derivative can then be reacted with a thiourea or a substituted thioamide in a suitable solvent, such as ethanol. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-bromocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the corresponding 2-amino-4-methyl-N-phenylthiazole-5-carboxamide derivative.

StepReactantsProduct
1. HalogenationThis compound, Bromine2-Bromo-2-oxo-N-phenylpropanamide
2. Hantzsch Condensation2-Bromo-2-oxo-N-phenylpropanamide, Thiourea2-Amino-4-methyl-5-(phenylcarbamoyl)thiazol-4-ium bromide

This synthetic route is highly adaptable, allowing for the introduction of a wide range of substituents on the thiazole ring by varying the starting thioamide and the phenyl group of the oxopropanamide. The resulting thiazole derivatives are of significant interest due to their diverse pharmacological activities.

Triazole-Based Compounds

Triazoles are another important class of five-membered nitrogen-containing heterocycles with a broad spectrum of applications in medicinal chemistry. The this compound scaffold can serve as a starting point for the synthesis of both 1,2,3-triazoles and 1,2,4-triazoles.

1,2,3-Triazoles:

The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. To utilize the this compound scaffold in this reaction, it would need to be functionalized with either an azide or an alkyne group. For example, an alkyne-containing derivative could be prepared by reacting a halogenated this compound with a terminal alkyne via a Sonogashira coupling. Alternatively, an azide functionality could be introduced by nucleophilic substitution of a leaving group on the phenyl ring or an appended alkyl chain. The resulting functionalized oxopropanamide can then undergo a copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to yield the desired 1,2,3-triazole derivative.

1,2,4-Triazoles:

The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates containing a C-N-N-C-N or a related backbone. A potential route starting from this compound could involve its conversion to a thiosemicarbazone by reaction with thiosemicarbazide. The resulting thiosemicarbazone could then be cyclized under oxidative conditions to afford a 1,2,4-triazole-3-thione derivative. Further chemical modifications can be performed on the triazole ring to introduce diverse functionalities.

Advanced Ligand Design and Scaffold Modification Research

The this compound scaffold represents a "privileged structure" in the context of drug design and discovery. nih.govmdpi.com Its inherent structural features, including a hydrogen bond donor (amide N-H), a hydrogen bond acceptor (amide and ketone carbonyls), a hydrophobic phenyl ring, and a reactive ketone functionality, make it an attractive starting point for the design of new ligands targeting a variety of biological targets.

Scaffold Modification and Library Synthesis:

The chemical reactivity of the this compound core allows for extensive scaffold modification to explore chemical space and optimize ligand-target interactions. The phenyl ring can be readily substituted with a wide array of functional groups to modulate properties such as lipophilicity, electronic character, and steric bulk. The ketone functionality serves as a handle for the introduction of diverse substituents or for the construction of more complex heterocyclic systems, as discussed in the preceding sections. The amide bond can also be modified, for example, by N-alkylation or by replacement with other bioisosteric groups.

This amenability to chemical modification makes the this compound scaffold an ideal platform for the generation of combinatorial libraries of compounds. nih.gov Such libraries can be screened against various biological targets to identify novel hit compounds.

Ligand Design and Structure-Activity Relationship (SAR) Studies:

In advanced ligand design, computational methods can be employed to model the binding of this compound derivatives to a target protein. mdpi.com By understanding the key interactions between the ligand and the protein's active site, medicinal chemists can rationally design new analogs with improved potency and selectivity. The systematic modification of the scaffold and the subsequent evaluation of the biological activity of the resulting compounds allow for the establishment of detailed structure-activity relationships (SAR). These SAR studies provide valuable insights into the pharmacophore, i.e., the essential structural features required for biological activity, and guide the further optimization of lead compounds.

The structural similarity of the this compound scaffold to other known bioactive molecules, such as the N-(2-(benzylamino)-2-oxoethyl)benzamide analogs that have shown protective effects on pancreatic β-cells, further highlights its potential in the discovery of new therapeutic agents. nih.gov

Conclusion and Future Research Directions

Current Achievements in 2-Oxo-N-phenylpropanamide Research

Research efforts to date have successfully established the fundamental physicochemical properties of this compound. The compound is recognized by several synonyms, including pyruvanilide and N-phenyl pyruvamide. lookchem.commolecularinfo.com Its basic molecular characteristics have been identified, providing a foundation for its use in further chemical studies. Key achievements lie in its characterization and availability as a chemical reagent for synthetic applications.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 46114-86-7
Molecular Formula C₉H₉NO₂ molecularinfo.com
Density 1.198 g/cm³ lookchem.com
PSA (Polar Surface Area) 46.17000 lookchem.com
LogP 1.28710 lookchem.com

Emerging Methodologies and Theoretical Advancements

Modern synthetic chemistry is continually evolving, and these advancements can be applied to the synthesis and modification of this compound. A significant emerging methodology in the synthesis of related α-ketoamides and other amide derivatives is the use of microwave irradiation. researchgate.net This technique offers a clean, rapid, and efficient alternative to conventional heating methods, often resulting in higher yields and simpler processing. researchgate.net For instance, the microwave-promoted condensation of N-acylisatins with anilines to form related keto-amide structures highlights a potential high-efficiency route for synthesizing derivatives of this compound. researchgate.net

Furthermore, advanced coupling reagents are being employed for the efficient formation of amide bonds in structurally similar molecules. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have been effectively used to facilitate amidation reactions under mild conditions, which could be adapted for reactions involving this compound. researchgate.net These methodologies represent a significant step forward, enabling more controlled and efficient synthetic pathways.

Potential for Further Exploration in Organic Synthesis and Mechanistic Studies

The chemical structure of this compound, featuring adjacent keto and amide carbonyl groups, makes it a valuable synthon for a variety of chemical transformations. Its potential for further exploration is considerable.

Heterocyclic Synthesis: The dicarbonyl functionality serves as a prime starting point for condensation reactions to construct complex heterocyclic systems. For example, reactions with hydrazides or thioglycolic acid could be explored to synthesize pyrrolidine (B122466) or thiazolidine (B150603) derivatives, which are common scaffolds in bioactive compounds. nih.govresearchgate.net

Multicomponent Reactions: The reactivity of the α-ketoamide moiety is well-suited for multicomponent reactions (MCRs). Investigating its role in MCRs could lead to the efficient, one-pot synthesis of diverse and complex molecular architectures, a key goal in modern organic synthesis and drug discovery.

Mechanistic Investigations: Detailed mechanistic studies on the reactivity of the α-ketoamide group are warranted. Probing its behavior with various nucleophiles and electrophiles can provide deeper insights into its electronic properties and reaction pathways. This fundamental understanding is crucial for designing novel synthetic applications and controlling reaction outcomes. The N-phenylpropanamide scaffold itself is present in various potent biological agents, suggesting that derivatives of this compound could serve as important intermediates or target molecules in medicinal chemistry research. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxo-N-phenylpropanamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of this compound can be achieved via Friedel-Crafts alkylation using α-ketoamide precursors. For example, intermolecular reductive Friedel-Crafts alkylation with 1,3,5-trimethoxybenzene and chlorodimethylsilane in hexafluoroisopropanol (HFIP) at 60°C for 5 hours yields oxindole derivatives (e.g., compound 7i) . Key parameters include solvent choice (HFIP enhances electrophilicity), temperature control (±5°C deviation affects cyclization efficiency), and stoichiometric ratios (1:1.1 molar ratio of α-ketoamide to aryl reagent). Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the α-ketoamide backbone (e.g., carbonyl resonance at ~200 ppm for the oxo group) and phenyl substituents (aromatic protons at 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C10_{10}H9_{9}NO2_{2}, expected m/z 176.0706).
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and ketone C=O (~1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use fume hoods for synthesis steps involving volatile reagents (e.g., HFIP). Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Store the compound in airtight containers at 4°C, away from oxidizing agents. Refer to analogous safety data sheets for α-ketoamides, which recommend emergency eye flushing with water for 15 minutes and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Perform systematic SAR (Structure-Activity Relationship) studies:

  • Variation of Substituents : Introduce electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups on the phenyl ring to assess effects on enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • In Vitro Assays : Use standardized cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory testing) with controls for cytotoxicity (MTT assay) and batch-to-batch purity validation (HPLC ≥95%) .

Q. What advanced catalytic strategies improve the enantioselectivity of this compound in asymmetric synthesis?

  • Methodology : Employ chiral Lewis acid catalysts:

  • Silylium Ions : Catalyze α-arylation via metal-free pathways, achieving enantiomeric excess (ee) >90% by optimizing steric hindrance in the catalyst (e.g., trityl-substituted silylium) .
  • Organocatalysts : Proline derivatives can induce asymmetry during cyclization steps, monitored by chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G(d) level) for Friedel-Crafts alkylation, focusing on charge distribution at the α-keto carbonyl group.
  • Molecular Dynamics : Simulate solvent effects (e.g., HFIP’s role in stabilizing carbocation intermediates) using AMBER or GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.